2-(Naphthalen-2-yl)piperidine hydrochloride
CAS No.:
Cat. No.: VC13794634
Molecular Formula: C15H18ClN
Molecular Weight: 247.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H18ClN |
|---|---|
| Molecular Weight | 247.76 g/mol |
| IUPAC Name | 2-naphthalen-2-ylpiperidine;hydrochloride |
| Standard InChI | InChI=1S/C15H17N.ClH/c1-2-6-13-11-14(9-8-12(13)5-1)15-7-3-4-10-16-15;/h1-2,5-6,8-9,11,15-16H,3-4,7,10H2;1H |
| Standard InChI Key | NVVJSHNTZRIJDL-UHFFFAOYSA-N |
| SMILES | C1CCNC(C1)C2=CC3=CC=CC=C3C=C2.Cl |
| Canonical SMILES | C1CCNC(C1)C2=CC3=CC=CC=C3C=C2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a piperidine ring (a six-membered amine heterocycle) substituted at the 2-position with a naphthalen-2-yl group. The hydrochloride salt form enhances solubility in polar solvents, a common modification for bioactive compounds .
Molecular Formula: C₁₅H₁₈ClN
Molecular Weight: 247.76 g/mol
Key structural features include:
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Naphthalene system: A bicyclic aromatic framework providing hydrophobic and π-π stacking interactions.
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Piperidine ring: A saturated amine ring enabling hydrogen bonding and conformational flexibility.
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Hydrochloride salt: Improves crystallinity and aqueous solubility compared to the free base.
Physicochemical Data
Available properties from limited sources are summarized below:
| Property | Value | Source Reliability |
|---|---|---|
| Melting Point | Not Available | |
| Boiling Point | Not Available | |
| Density | Not Available | |
| Solubility | Likely polar solvents | Inferred |
The absence of empirical data for melting/boiling points and solubility underscores the need for experimental characterization. Comparative analysis with analogous piperidine derivatives suggests moderate solubility in ethanol, DMSO, and aqueous acidic solutions .
Synthetic Routes and Optimization
Industrial-Scale Considerations
Scale-up would require optimizing:
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Catalyst loading: Minimizing Pd usage in cross-coupling reactions to reduce costs .
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Purification: Chromatography versus crystallization trade-offs for high-purity yields.
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Safety: Handling hydrochloride gas during salt formation under controlled conditions.
Research Gaps and Future Directions
Critical unknowns hindering application development include:
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Thermodynamic Data: Experimental determination of melting/boiling points and solubility profiles.
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ADMET Profiles: Absorption, distribution, metabolism, excretion, and toxicity studies.
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Crystallographic Data: Single-crystal X-ray structures to elucidate conformational preferences.
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